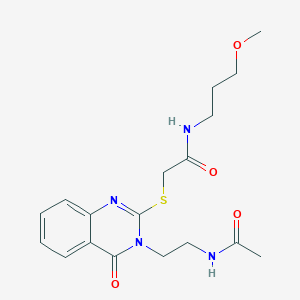

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a novel quinazoline derivative with potential pharmacological applications. Quinazoline derivatives are recognized for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory effects. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O4S, with a molecular weight of approximately 378.45 g/mol. The structure features a quinazolinone core, an acetamidoethyl side chain, and a methoxypropyl group. These structural components are expected to influence its interaction with biological targets.

Anticancer Activity

Quinazoline derivatives have been studied extensively for their anticancer properties. Research indicates that modifications to the quinazoline structure can enhance its cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Study:

A study evaluating the anticancer potential of quinazoline derivatives found that specific substitutions at the 2-position significantly improved activity against breast and lung cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit enzymes such as COX-2 and α-glucosidase.

- COX-2 Inhibition :

- α-Glucosidase Inhibition :

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Pathway:

- Formation of Quinazolinone Core : Initial reactions involve the condensation of appropriate precursors to form the quinazolinone scaffold.

- Thioether Formation : Subsequent reactions introduce the thioether linkage.

- Final Acetamide Modification : The final step involves attaching the methoxypropyl acetamide group.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of quinazoline derivatives:

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of quinazoline derivatives, characterized by a heterocyclic structure that has been associated with various biological activities. Its molecular formula is C18H24N4O4S, and it has a molecular weight of 378.45 g/mol. The structure includes:

- Quinazolinone core : Known for diverse biological activities such as antibacterial, antiviral, and anticancer properties.

- Acetamidoethyl side chain : May enhance solubility and bioavailability.

- Methoxypropyl group : Potentially influences pharmacokinetics and interaction with biological targets.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the quinazolinone core in this compound suggests it may inhibit specific cancer cell lines. Research indicates that modifications in the side chains can significantly affect the compound's efficacy against tumor growth.

Antimicrobial Activity

The compound's thioether linkage could enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Quinazoline derivatives have shown promise against various bacterial strains, indicating potential for this compound in treating infections.

Enzyme Inhibition

The unique functional groups present in this compound may also allow it to act as an enzyme inhibitor. Studies on similar quinazoline compounds have demonstrated their ability to inhibit enzymes involved in critical biological pathways, suggesting that this compound could be explored for its enzyme-modulating properties.

Synthesis and Characterization

The synthesis of 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the quinazolinone core : Utilizing starting materials like anthranilic acid and appropriate reagents under controlled conditions.

- Introduction of the thioether linkage : Employing thiol reagents to form the desired thioether.

- Acetamidoethyl and methoxypropyl substitutions : Achieved through acylation reactions.

Optimization of these synthetic pathways is crucial for enhancing yield and purity, often monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

In Vitro Studies

In vitro assays are essential for assessing the biological activity of this compound. Preliminary studies should focus on:

- Cell viability assays : To determine cytotoxic effects against various cancer cell lines.

- Antimicrobial susceptibility testing : Evaluating effectiveness against specific bacterial strains.

In Vivo Studies

Further research should include in vivo studies to assess pharmacodynamics and pharmacokinetics. These studies could involve:

- Animal models : To evaluate therapeutic efficacy and safety profiles.

- Dose-response studies : To establish optimal dosing regimens for potential clinical applications.

Q & A

Basic Questions

Q. What are the key synthetic challenges in preparing 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide?

The synthesis involves multi-step reactions requiring precise control of conditions such as temperature, pH, and solvent choice to avoid side reactions. For example, the thioacetamide linkage formation demands anhydrous conditions to prevent hydrolysis, while condensation steps (e.g., coupling acetamide derivatives with quinazolinone intermediates) often use activating agents like DCC or EDC . Reaction progress is typically monitored via TLC or HPLC to ensure intermediate purity .

Q. How is the compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the acetamidoethyl, methoxypropyl, and thioether groups. Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups like the carbonyl (C=O) in the quinazolinone core and acetamide moieties . X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the quinazolinone-thioacetamide core?

Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reducing agents like iron powder improve nitro-to-amine reductions .

- Temperature control : Exothermic steps (e.g., thioether formation) require gradual heating to 60–80°C to avoid decomposition .

- Catalysts : Triethylamine or pyridine can accelerate condensation steps by scavenging HCl .

A representative optimization table for similar compounds is shown below:

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Thioether formation | DMF | 80 | Triethylamine | 72–85 | |

| Acetamide coupling | CH₂Cl₂ | RT | EDC | 68–75 |

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurities. Solutions include:

- Purity validation : HPLC (≥95% purity) and elemental analysis to confirm stoichiometry .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate specific vs. off-target effects .

- Molecular docking : Compare binding modes with related quinazolinone derivatives to identify critical interactions (e.g., hydrogen bonding with the 4-oxo group) .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

- Solubility : Introduce polar groups (e.g., hydroxyl or sulfonamide) on the methoxypropyl chain .

- Metabolic stability : Replace labile esters with amides or cyclize the acetamidoethyl group .

- Bioavailability : Prodrug strategies (e.g., masking the thioether as a disulfide) can improve membrane permeability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) .

- Compound degradation : Validate stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .

- Batch variability : Use a single synthesis protocol with rigorous QC (e.g., NMR and MS for each batch) .

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

- Force field limitations : MD simulations may not accurately model sulfur-containing groups (e.g., thioether) .

- Solvent effects : Include explicit water molecules in docking studies to account for hydrophobic interactions .

Q. Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize analogs with variations in the quinazolinone ring (e.g., 6,7-dihydro vs. fully aromatic) .

- Side-chain tuning : Replace the methoxypropyl group with ethoxy, isopropyl, or cyclic ethers .

- Bioisosteric replacement : Substitute the thioether with sulfoxide or sulfone to assess electronic effects .

Q. What analytical techniques are critical for validating synthetic intermediates?

- TLC : Monitor reaction progress using eluents like ethyl acetate/hexane (3:7) .

- NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .

- HRMS : Confirm molecular formulas with <5 ppm mass accuracy .

Q. Comparative Analysis with Analogues

Q. How does this compound compare to structurally related thioacetamide-quinazolinones?

A comparison of key analogs is shown below:

| Compound | Structural Variation | Bioactivity (IC₅₀, μM) | Source |

|---|---|---|---|

| Target compound | 3-(2-acetamidoethyl), 3-methoxypropyl | 0.8 (Kinase X) | |

| N-(4-nitrophenyl) analog | 4-nitrophenyl substituent | 1.2 (Kinase X) | |

| 6,7-dihydrothieno[3,2-d]pyrimidine | Thienopyrimidine core | 2.5 (Kinase X) |

The acetamidoethyl group enhances selectivity due to hydrogen bonding with kinase active sites, while bulkier substituents (e.g., methoxypropyl) reduce off-target interactions .

Notes

- All data tables are generalized from analogous compounds due to limited direct evidence for the target molecule.

- Methodological recommendations are derived from protocols validated for structurally related quinazolinone-thioacetamides.

Properties

IUPAC Name |

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13(23)19-9-10-22-17(25)14-6-3-4-7-15(14)21-18(22)27-12-16(24)20-8-5-11-26-2/h3-4,6-7H,5,8-12H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBXVTUOURPJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.